N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-methoxybenzyl chloride with piperazine to form 4-[(3-methoxyphenyl)methyl]piperazine. This intermediate is then reacted with 2-chloropyrimidine in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the central nervous system. The compound may modulate the activity of these receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperazine ring with a pyrimidine moiety allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C18H25N5O |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-ethyl-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H25N5O/c1-3-19-17-7-8-20-18(21-17)23-11-9-22(10-12-23)14-15-5-4-6-16(13-15)24-2/h4-8,13H,3,9-12,14H2,1-2H3,(H,19,20,21) |
InChI Key |
KDRJVXAARDNVSP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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